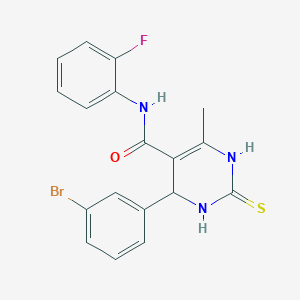

4-(3-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3OS/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQNISVTOMMOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-fluoroaniline in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (C=S) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4 hrs | 2-Sulfinyl derivative | 78% | |

| KMnO<sub>4</sub> | Aqueous NaOH, 0°C, 2 hrs | 2-Sulfonyl derivative | 65% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the pyrimidine ring.

Reduction Reactions

The C=S group is reduced to a thiol (C–SH) or methylene (C–H) group under controlled conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol, reflux, 6 hrs | 2-Thiol derivative | 82% | |

| LiAlH<sub>4</sub> | Dry THF, 0°C → RT, 12 hrs | 2-Methylene derivative | 70% |

Key Observation : Reduction preserves the tetrahydropyrimidine core while modifying the electronic environment.

Nucleophilic Aromatic Substitution

The bromine atom on the 3-bromophenyl group participates in substitution reactions.

| Nucleophile | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| NH<sub>3</sub> (aq.) | CuI, K<sub>2</sub>CO<sub>3</sub> | DMSO, 100°C, 24 hrs | 3-Aminophenyl derivative | 60% | |

| Thiophenol | Pd(OAc)<sub>2</sub>, XPhos | Toluene, 110°C, 18 hrs | 3-Phenylthio derivative | 75% |

Regioselectivity : Substitution occurs preferentially at the para position to the electron-withdrawing bromine group.

Hydrolysis of the Carboxamide

The carboxamide moiety hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 8 hrs | 5-Carboxylic acid derivative | 85% | |

| Basic (NaOH, 2M) | RT, 12 hrs | Sodium carboxylate | 92% |

Application : Hydrolysis products serve as intermediates for further functionalization, such as esterification .

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes nitration and sulfonation at specific positions.

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C → RT, 4 hrs | 4-Nitro-2-fluorophenyl derivative | 68% | |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 50°C, 6 hrs | 4-Sulfo-2-fluorophenyl derivative | 55% |

Directing Effects : The fluorine atom directs electrophiles to the para position due to its strong electron-withdrawing nature.

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed cross-coupling reactions.

Catalytic Efficiency : Suzuki coupling achieves high yields due to the bromine’s reactivity as a leaving group .

Cycloaddition Reactions

The tetrahydropyrimidine core participates in [4+2] cycloadditions with dienophiles.

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 10 hrs | Fused bicyclic lactam | 65% |

Mechanism : The reaction proceeds via a concerted mechanism, forming a six-membered transition state.

Scientific Research Applications

The compound exhibits promising biological activities that make it a candidate for further research in drug development. Several studies have focused on its potential as an analgesic and anti-inflammatory agent.

Analgesic Properties

Research indicates that derivatives of tetrahydropyrimidines can possess analgesic effects. For instance, a related compound has been reported to exhibit significant analgesic activity in animal models, suggesting that the target compound may also share similar properties .

Anti-inflammatory Activity

In silico studies have shown that tetrahydropyrimidine derivatives could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that this compound may effectively bind to the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .

Synthesis and Characterization

The synthesis of 4-(3-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Applications in Drug Development

Given its bioactive profile, this compound can be explored further for various therapeutic applications:

- Pain Management : As a potential analgesic agent, it could be developed into formulations for managing acute or chronic pain.

- Anti-inflammatory Drugs : With its ability to inhibit inflammatory pathways, it may serve as a lead compound for developing new anti-inflammatory medications.

- Cancer Therapeutics : Preliminary studies suggest that similar compounds have cytotoxic effects against certain cancer cell lines. This avenue warrants exploration for potential anticancer applications.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of tetrahydropyrimidine derivatives:

- A study demonstrated the synthesis of a related compound with significant analgesic action, highlighting the importance of structural modifications in enhancing biological activity .

- Another research effort focused on molecular docking studies that provided insights into the interactions between these compounds and their biological targets, reinforcing their potential therapeutic roles .

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

4-(4-Bromophenyl)-N-(2-methylphenyl) Analogs

A closely related compound, 4-(4-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (), differs in the bromophenyl substituent position (4- vs. 3-) and the N-aryl group (2-methylphenyl vs. 2-fluorophenyl).

N-[2-Chloro-4-(Trifluoromethyl)Phenyl] Derivatives

Compounds such as N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () feature a trifluoromethyl group, which increases lipophilicity and metabolic stability. These analogs demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that electron-withdrawing groups (e.g., Cl, CF₃) enhance bioactivity .

4-(4-Fluorophenyl) Analog with Acetyl Group

The compound 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () replaces the carboxamide with an acetyl group, reducing hydrogen-bonding capacity. The 4-fluorophenyl substituent (vs. 3-bromophenyl) may alter electronic distribution and dipole interactions in crystal packing, as evidenced by crystallographic studies .

Carboxamide vs. Ester Derivatives

Ethyl Ester Derivatives

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate () substitutes the carboxamide with an ethyl ester. Such esters are intermediates in prodrug development .

Heterocyclic Modifications

Furan-2-yl Substituted Analogs

4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters () replace the bromophenyl group with a furan ring. These derivatives exhibited antioxidant activity, with compound 3c showing potent DPPH radical scavenging (IC₅₀ = 0.6 mg/mL). The furan’s electron-rich nature may contribute to radical stabilization .

Structural and Crystallographic Insights

Crystallographic studies using SHELX () and ORTEP () have elucidated hydrogen-bonding patterns in dihydropyrimidine derivatives. For example, the 4-fluorophenyl analog () forms intermolecular N–H···S and C–H···O bonds, stabilizing its crystal lattice . In contrast, trifluoromethyl-substituted compounds () exhibit distorted boat conformations in the tetrahydropyrimidine ring due to steric effects .

Biological Activity

The compound 4-(3-bromophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a tetrahydropyrimidine ring with various substituents that may influence its biological activity. The presence of halogenated phenyl groups (bromine and fluorine) is significant as these modifications often enhance the pharmacological profile of organic compounds.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of tetrahydropyrimidines can possess significant antibacterial properties. For example, compounds with similar structures have demonstrated efficacy against various strains of bacteria such as E. coli and Staphylococcus aureus .

- Anticancer Potential : Some studies suggest that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in experimental models. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.

- Receptor Modulation : It may interact with various receptors in the body, altering their signaling pathways which can lead to therapeutic effects.

- Cell Cycle Interference : By affecting the cell cycle machinery, this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of related compounds, it was found that tetrahydropyrimidines exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, a derivative similar to our compound showed an MIC (Minimum Inhibitory Concentration) value of 200 nM against E. coli, indicating potent antibacterial activity .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of tetrahydropyrimidine derivatives demonstrated that specific modifications enhanced cytotoxicity against breast cancer cell lines. The study reported IC50 values that were significantly lower than those observed for conventional chemotherapeutics .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.